3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide 3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0776519
InChI: InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-20(27)14-7-8-15(21)16(22)13-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)
SMILES: CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C20H21Cl2N3O2
Molecular Weight: 406.3 g/mol

3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide

CAS No.:

Cat. No.: VC0776519

Molecular Formula: C20H21Cl2N3O2

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide -

Specification

Molecular Formula C20H21Cl2N3O2
Molecular Weight 406.3 g/mol
IUPAC Name 3,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-20(27)14-7-8-15(21)16(22)13-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)
Standard InChI Key LSFSPHGRMSKZEM-UHFFFAOYSA-N
SMILES CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator